

Cross-validation of $\delta^{60/58}\text{Ni}$ data between different laboratories

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A Guide to Inter-Laboratory Cross-Validation of $\delta^{60/58}\text{Ni}$ Data

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate measurement of nickel stable isotope ratios ($\delta^{60/58}\text{Ni}$) is critical for a wide range of applications, from tracing biogeochemical processes to understanding the formation of planetary bodies. As the use of Ni isotopes expands, the ability to compare data generated in different laboratories has become increasingly important. This guide provides an objective comparison of $\delta^{60/58}\text{Ni}$ data from various studies, focusing on analytical performance and experimental methodologies. The information presented here is supported by published experimental data to aid researchers in evaluating and cross-validating their own findings.

Performance Comparison of $\delta^{60/58}\text{Ni}$ Measurements

The consistency of $\delta^{60/58}\text{Ni}$ measurements across different laboratories can be assessed by comparing the reported values for internationally recognized geological reference materials. The following table summarizes the $\delta^{60/58}\text{Ni}$ values for several common standards as reported in recent literature. The data demonstrates a generally good agreement between laboratories, with most values falling within the analytical uncertainty of each other. The long-term

reproducibility of $\delta^{60/58}\text{Ni}$ measurements is typically reported to be between $\pm 0.05\text{‰}$ and $\pm 0.06\text{‰}$ (2 standard deviations).^{[1][2][3]}

Reference Material	Laboratory/Study 1 ($\delta^{60/58}\text{Ni}$ ‰ \pm 2SD)	Laboratory/Study 2 ($\delta^{60/58}\text{Ni}$ ‰ \pm 2SD)	Laboratory/Study 3 ($\delta^{60/58}\text{Ni}$ ‰ \pm 2SD)
BHVO-2 (Basalt)	0.02 ± 0.04 ^[4]	Consistent with -0.01 to 0.13 ^[4]	In agreement with previous studies ^[2]
BCR-2 (Basalt)	Consistent with previous studies ^[5]	---	---
JP-1 (Peridotite)	0.13 ± 0.03 ^[4]	In excellent agreement with 0.134 ± 0.029 and 0.100 ± 0.08 ^[4]	---
PCC-1 (Peridotite)	0.12 ± 0.03 ^[4]	Identical to 0.119 ± 0.045 , 0.166 ± 0.048 , and 0.141 ± 0.056 ^[4]	---
GSR-2 (Andesite)	0.17 ± 0.04 ^[4]	Similar to 0.18 ± 0.02 ^[4]	---
GSR-3 (Basalt)	-0.03 ± 0.06 ^[4]	Consistent with -0.03 ± 0.06 ^[4]	---
GSR-5 (Shale)	0.10 ± 0.06 ^[4]	Consistent with 0.08 ± 0.08 ^[4]	---
SGR-1b (Shale)	0.56 ± 0.04 ^[4]	In agreement with 0.54 ± 0.06 ^[4]	---

Note: The $\delta^{60/58}\text{Ni}$ values are reported relative to the NIST SRM 986 standard.

Experimental Protocols for High-Precision $\delta^{60/58}\text{Ni}$ Analysis

Achieving accurate and reproducible $\delta^{60/58}\text{Ni}$ data relies on meticulous and well-validated experimental procedures. The following sections detail the key steps in the analytical workflow,

from sample preparation to mass spectrometric analysis.

Sample Digestion and Nickel Purification

A critical step in obtaining high-quality Ni isotope data is the effective separation of Ni from the sample matrix. Modern protocols often employ a multi-step chromatographic purification process.

A Novel Two-Step Chromatographic Method:

Recent advancements have led to the development of efficient two-column purification procedures that minimize the use of organic reagents.[\[5\]](#)[\[6\]](#)

- **Cation Exchange Chromatography:** The digested sample solution is first passed through a cation exchange resin column (e.g., AG50W-X8). A solution of diluted hydrochloric acid (HCl) and hydrofluoric acid (HF) is used to elute the bulk of the matrix elements.[\[5\]](#)
- **Ni-Specific Resin Chromatography:** The Ni-containing fraction from the first step is then loaded onto a smaller column containing a Ni-specific resin. This step is designed to remove any remaining matrix elements and isolate a high-purity Ni fraction for isotopic analysis.[\[5\]](#)

A Four-Step Purification Scheme:

Another established method involves a more extensive four-step procedure using five chromatographic columns, which has been shown to effectively eliminate major matrix elements like iron, calcium, and aluminum.[\[2\]](#)[\[3\]](#) This method utilizes a combination of anion exchange resins and the formation of Ni(DMG)₂ complexes to achieve high-purity Ni separates.[\[3\]](#)

Double Spike Technique for Mass Bias Correction

To correct for instrumental mass fractionation during analysis, the double spike (DS) technique is widely employed.[\[2\]](#)[\[5\]](#) This method involves adding a known amount of an artificially enriched isotopic mixture (the "spike") to the sample before analysis.

- **Optimal Spike Composition:** A ⁶¹Ni-⁶²Ni double spike is commonly selected for Ni isotope analysis.[\[5\]](#) The optimal composition of the double spike and the sample-to-spike ratio are

crucial for minimizing analytical error and are typically determined through theoretical modeling.[5]

- Equilibration: The sample and double spike are equilibrated, often by heating, to ensure complete mixing before the purification process.[2]

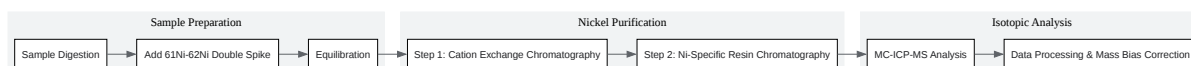
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

The final measurement of Ni isotope ratios is performed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).

- Instrumentation: Instruments such as the Nu Plasma III are capable of the high-precision measurements required for resolving small isotopic variations.[1][2]
- Data Acquisition: The instrumental mass discrimination is corrected using the double spike data in conjunction with sample-standard bracketing (SSB), where the analysis of the sample is bracketed by measurements of a known standard (NIST SRM 986).[5]

Visualizing the Analytical Workflow

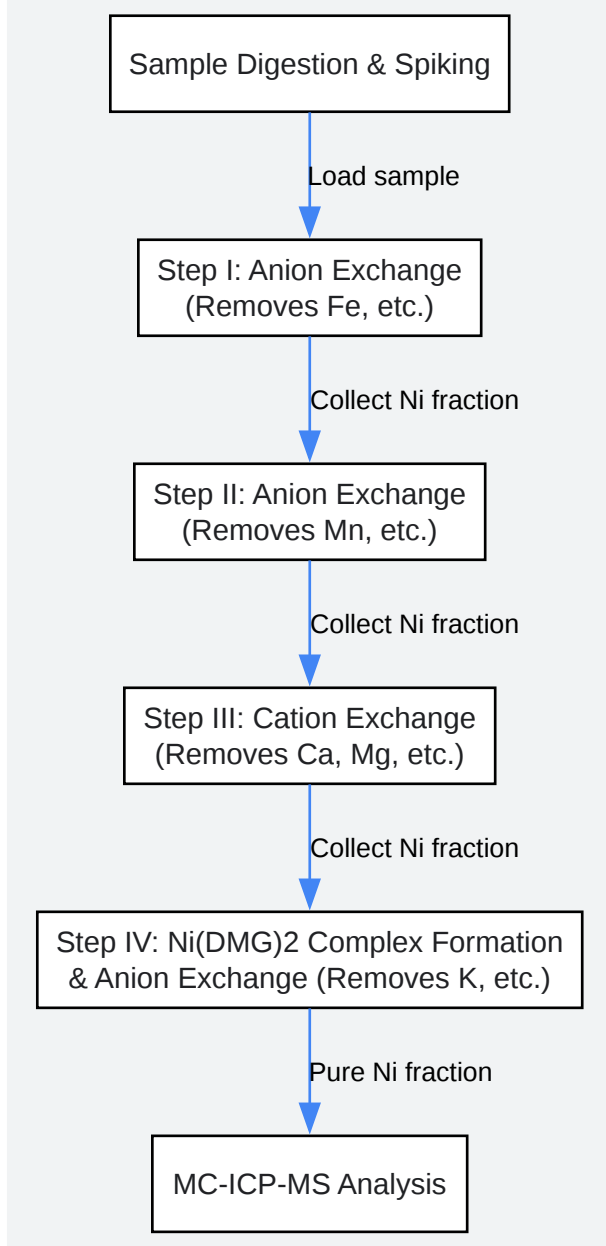
The following diagrams illustrate the key experimental workflows for $\delta^{60/58}\text{Ni}$ analysis.



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Figure 1: A generalized two-step workflow for $\delta^{60/58}\text{Ni}$ analysis.

Four-Step Nickel Purification Protocol



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Figure 2: A more detailed four-step Ni purification workflow.

Conclusion

The cross-validation of $\delta^{60/58}\text{Ni}$ data between different laboratories is achievable through the use of common reference materials and well-documented, robust analytical protocols. The data

presented in this guide indicates a good level of agreement among leading laboratories in the field. By adhering to rigorous purification procedures, employing the double spike technique for mass bias correction, and utilizing high-precision MC-ICP-MS, researchers can generate reliable and comparable $\delta^{60/58}\text{Ni}$ data. This consistency is fundamental for advancing our understanding of various earth and planetary processes, as well as for potential applications in other scientific disciplines.

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